6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine

EGFR tyrosine kinase inhibition 4-anilinoquinazoline SAR PD153035 analog series

6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine (CAS 153436-73-8, molecular formula C₁₅H₉F₃N₄O₂, MW 334.25) is a member of the 4-anilinoquinazoline class, specifically designated as PD153035 Analog 14. The compound features a 6-nitro substituent on the quinazoline core paired with a 3-trifluoromethyl group on the aniline ring.

Molecular Formula C15H9F3N4O2
Molecular Weight 334.258
CAS No. 153436-73-8
Cat. No. B2807921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine
CAS153436-73-8
Molecular FormulaC15H9F3N4O2
Molecular Weight334.258
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C15H9F3N4O2/c16-15(17,18)9-2-1-3-10(6-9)21-14-12-7-11(22(23)24)4-5-13(12)19-8-20-14/h1-8H,(H,19,20,21)
InChIKeyFKOOZPWZRRDRTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine (CAS 153436-73-8): A Critical SAR Probe in the 4-Anilinoquinazoline EGFR Kinase Inhibitor Series


6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine (CAS 153436-73-8, molecular formula C₁₅H₉F₃N₄O₂, MW 334.25) is a member of the 4-anilinoquinazoline class, specifically designated as PD153035 Analog 14 [1]. The compound features a 6-nitro substituent on the quinazoline core paired with a 3-trifluoromethyl group on the aniline ring. Unlike its potent congeners such as PD153035 (EGFR IC₅₀ = 0.025 nM), this compound exhibits markedly weak epidermal growth factor receptor (EGFR) tyrosine kinase inhibitory activity (IC₅₀ > 10,000 nM), making it a uniquely valuable negative-control probe for dissecting structure–activity relationships (SAR) within the 4-anilinoquinazoline pharmacophore [2].

Why Generic 4-Anilinoquinazoline Substitution Is Not Viable for 6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine


Within the 4-anilinoquinazoline EGFR inhibitor class, minor substituent changes produce extraordinary potency shifts—a phenomenon described as an 'unusually steep SAR' [1]. The 3-trifluoromethyl aniline group, which is strongly activating when paired with 6,7-dimethoxy substituents (IC₅₀ = 0.245 nM), becomes profoundly deactivating when combined with a 6-nitro group (IC₅₀ > 10,000 nM)—a >40,000-fold potency collapse [2]. Conversely, replacing the 3-trifluoromethyl with 3-bromo while retaining the 6-nitro group partially restores activity (IC₅₀ = 897 nM), demonstrating that the deactivating effect is synergistic between the 6-nitro and 3-trifluoromethyl motifs rather than additive [3]. Consequently, this compound cannot be interchanged with other 4-anilinoquinazolines in any experimental context without fundamentally altering the pharmacological readout.

Quantitative Differentiation Evidence for 6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine Versus Key 4-Anilinoquinazoline Comparators


EGFR Kinase Inhibitory Potency: >400,000-Fold Weaker Than PD153035

In the identical biochemical assay measuring inhibition of EGFR-mediated phosphorylation of a phospholipase Cγ1 peptide fragment using enzyme from A431 cells, the target compound (Analog 14) displays an IC₅₀ greater than 10,000 nM, whereas the parent compound PD153035 (Analog 32, N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine) exhibits an IC₅₀ of 0.025 nM [1]. This represents a >400,000-fold loss of potency attributable solely to the replacement of 6,7-dimethoxy groups with a 6-nitro group and the 3-bromo with 3-trifluoromethyl on the aniline ring [2].

EGFR tyrosine kinase inhibition 4-anilinoquinazoline SAR PD153035 analog series

Direct Comparator: 6,7-Dimethoxy Analog Retains Sub-Nanomolar EGFR Potency, Demonstrating That the 6-Nitro Group Is the Dominant Deactivating Substituent

The closest structural analog differing only at the quinazoline 6- and 7-positions—6,7-dimethoxy-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine (PD153035 Analog 34)—displays an EGFR IC₅₀ of 0.245 nM in the same radiometric kinase assay [1]. The target compound (Analog 14), bearing a 6-nitro group in place of 6,7-dimethoxy, shows an IC₅₀ > 10,000 nM. The >40,000-fold potency difference isolates the 6-nitro substituent as the principal driver of EGFR inactivity, despite both compounds sharing the identical 3-trifluoromethyl aniline moiety [2].

substituent effect nitro vs. methoxy EGFR SAR PD153035 Analog 34

Aniline Substituent Comparison: 3-Trifluoromethyl Versus 3-Bromo on the 6-Nitroquinazoline Scaffold

Retaining the 6-nitroquinazoline core while substituting the aniline group from 3-trifluoromethyl to 3-bromo yields N-(3-bromophenyl)-6-nitroquinazolin-4-amine (Analog 44), which exhibits an EGFR IC₅₀ of 897 nM [1]. The target compound (3-CF₃ analog) is >10-fold weaker (IC₅₀ > 10,000 nM) than the 3-bromo analog. This non-additive SAR behavior—where the 3-CF₃ group is activating in the 6,7-dimethoxy context (0.245 nM) but strongly deactivating in the 6-nitro context (>10,000 nM)—exemplifies the 'supra-additive' cooperative substituent effects described by Rewcastle et al. [2].

aniline substituent SAR 3-trifluoromethyl vs. 3-bromo 6-nitroquinazoline EGFR inhibitor design

Supplier-Reported Purity Benchmarking: 97% Standard Purity With Batch-Specific QC Documentation

Commercial suppliers including Bidepharm (Cat. BD436186) and CheMenu (Cat. CM210398) report a standard purity of 97% for this compound, with batch-specific quality control documentation available (NMR, HPLC, GC) . Sigma-Aldrich lists the compound under the AldrichCPR product line (Cat. R898694), indicating availability through the collaborative product range for research purposes [1]. The compound is classified as a fluorinated building block (含氟砌块) by Bidepharm, reflecting its utility in further synthetic elaboration rather than as a final bioactive entity .

compound purity quality control vendor comparison NMR HPLC GC

Molecular Properties Differentiation: Nitro Group Introduces Unique Electronic and Steric Features Versus 6,7-Dialkoxy Analogs

The 6-nitro substituent imparts distinctive physicochemical properties compared to the 6,7-dimethoxy or 6,7-diethoxy congeners that dominate the potent EGFR inhibitor space. The nitro group is a strong electron-withdrawing group (Hammett σₚ = +0.78) that reduces the electron density of the quinazoline ring, in contrast to the electron-donating methoxy groups (σₚ = −0.27) present in PD153035 and related potent inhibitors [1]. This electronic difference is hypothesized to underlie the dramatic potency loss. Additionally, the nitro group serves as a latent amino functionality via reduction, making this compound a versatile synthetic intermediate for generating 6-aminoquinazoline derivatives that are otherwise challenging to access .

electron-withdrawing group nitro reduction hydrogen bond acceptor molecular topology

Optimal Research and Procurement Application Scenarios for 6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine


Negative Control Probe for EGFR-Dependent Cellular Assays

Given its EGFR IC₅₀ > 10,000 nM—>400,000-fold weaker than PD153035—this compound serves as an ideal chemically matched negative control in cell-based EGFR signaling experiments. When paired with a potent 4-anilinoquinazoline inhibitor (e.g., PD153035 or gefitinib), researchers can distinguish on-target EGFR effects from compound class-related off-target activities, as both compounds share the quinazoline scaffold and aniline substituent but differ by >5 orders of magnitude in EGFR potency [1]. This application is directly supported by the quantitative potency data from the EGFRindb and J. Med. Chem. 1996 datasets [2].

SAR Training Set Compound for Machine Learning and QSAR Model Development

The compound occupies a critical and non-obvious position in 4-anilinoquinazoline SAR space: the 3-trifluoromethyl group, known to be activating in the 6,7-dimethoxy context (IC₅₀ = 0.245 nM), becomes strongly deactivating when combined with a 6-nitro group (IC₅₀ > 10,000 nM) [1][2]. This supra-additive substituent cooperativity cannot be predicted by simple Free-Wilson or additive models, making this compound essential for training and validating machine learning algorithms aimed at capturing non-linear SAR relationships in kinase inhibitor design [3].

Synthetic Intermediate for 6-Amino-Functionalized Quinazoline Libraries

The 6-nitro group can be selectively reduced to a 6-amino group under standard conditions (e.g., H₂/Pd-C or SnCl₂/HCl), providing access to 6-amino-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine—a versatile intermediate for amide coupling, sulfonamide formation, or reductive amination to generate diversified quinazoline libraries [1]. Commercial suppliers classify this compound as a fluorinated building block, reflecting its primary value as a synthetic platform rather than a final bioactive molecule [2]. This application leverages both the latent amine functionality and the metabolically stable 3-trifluoromethyl group.

Pharmacophore Validation in Fragment-Based and Structure-Based Drug Design

The compound's dramatic loss of EGFR activity despite retaining all key hydrogen-bonding features of the 4-anilinoquinazoline pharmacophore (N1 quinazoline acceptor, N3-H donor, aniline NH) provides a powerful validation tool for docking and molecular dynamics simulations. Computational models that correctly predict the inactivity of this compound (IC₅₀ > 10,000 nM) while accurately ranking the activity of PD153035 (0.025 nM) and Analog 34 (0.245 nM) demonstrate true predictive capability, distinguishing them from models that merely recapitulate training data [1][2].

Quote Request

Request a Quote for 6-Nitro-N-(3-(trifluoromethyl)phenyl)quinazolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.